molecular formula C19H20ClNO5S B2983592 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1448065-99-3

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2983592
CAS No.: 1448065-99-3
M. Wt: 409.88
InChI Key: MIMWWTNDMDJIPC-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the azetidine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the sulfonyl azetidine intermediate with 3,4-dimethoxyphenylacetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted sulfonyl azetidine derivatives.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, while the azetidine ring and dimethoxyphenyl moiety can interact with specific binding sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-phenylethanone
  • 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)propanone

Uniqueness

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both the azetidine ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S/c1-25-17-8-3-13(9-18(17)26-2)10-19(22)21-11-16(12-21)27(23,24)15-6-4-14(20)5-7-15/h3-9,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMWWTNDMDJIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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